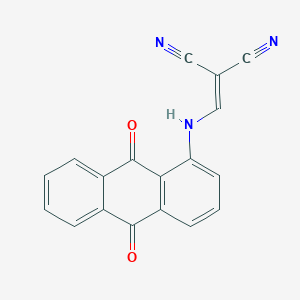

![molecular formula C14H9FN2O2 B2624549 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866133-65-5](/img/structure/B2624549.png)

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

概要

説明

“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C14H9FN2O2 . It has a molecular weight of 256.24 . This compound is recognized as a fused bicyclic heterocycle .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as this compound, has been achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of similar compounds has been achieved through ring closure reactions, the Suzuki reaction, hydrolysis, and amidation reactions .Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the reaction outcome can be explained by the initial iodine-catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The SMILES string for this compound is FC1=CC=C(C=C1)C2=CN(C=CC=C3)C3=N2 .科学的研究の応用

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been used in a variety of scientific research applications, including the study of drug metabolism and cell signaling. It has been used to study the effects of drugs on the body, as well as to study the effects of drugs on the brain. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on cancer cells. In addition, this compound has been used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the liver.

作用機序

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid works by binding to the active sites of enzymes in the body, thus inhibiting their activity. This inhibition of enzyme activity leads to the inhibition of a variety of metabolic processes, which can lead to the inhibition of the production of certain hormones and neurotransmitters. This inhibition of hormone and neurotransmitter production can lead to a variety of effects, including the inhibition of cell growth and the inhibition of cell death.

Biochemical and Physiological Effects

This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the metabolism of hormones and neurotransmitters. It has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of proteins.

実験室実験の利点と制限

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory, as it requires only a few simple steps. In addition, it is a relatively inexpensive compound, which makes it an attractive option for scientists on a budget. One limitation is that it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.

将来の方向性

For the use of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid include further study of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be done to explore the possible uses of this compound in the treatment of diseases, such as cancer and diabetes. Furthermore, further research could be done to explore the potential of this compound as an imaging agent for medical diagnostics. Finally, further research could be done to explore the potential of this compound as an adjuvant for immunotherapy.

Safety and Hazards

特性

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWDOXBWVQISOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

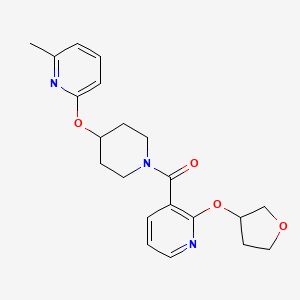

![3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2624468.png)

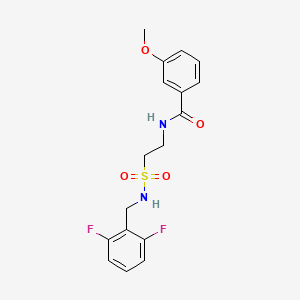

![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)

![2-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2624472.png)

![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)

![2,4-dichloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2624478.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2624479.png)

![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624481.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2624483.png)

![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2624489.png)